molecular formula C15H17NO B13537643 3-(6-Methoxynaphthalen-2-yl)pyrrolidine CAS No. 887592-92-9

3-(6-Methoxynaphthalen-2-yl)pyrrolidine

Cat. No.: B13537643
CAS No.: 887592-92-9
M. Wt: 227.30 g/mol
InChI Key: FWSBBFLGZJKGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxynaphthalen-2-yl)pyrrolidine is an organic compound with the molecular formula C15H17NO It is a derivative of naphthalene, featuring a pyrrolidine ring attached to the 6-methoxy position of the naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-methoxy-2-naphthaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity .

Properties

CAS No.

887592-92-9

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)pyrrolidine

InChI

InChI=1S/C15H17NO/c1-17-15-5-4-11-8-12(2-3-13(11)9-15)14-6-7-16-10-14/h2-5,8-9,14,16H,6-7,10H2,1H3

InChI Key

FWSBBFLGZJKGMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.